1-[(2-chlorobenzyl)sulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorophenyl and dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the methanesulfonyl and chlorophenyl groups. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with an appropriate amine or amide under suitable conditions.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorophenyl and Dimethylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes. The exact mechanism of action can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
- 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3,5-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H25ClN2O3S |
---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(3,5-dimethylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-10-16(2)12-19(11-15)23-21(25)17-7-5-9-24(13-17)28(26,27)14-18-6-3-4-8-20(18)22/h3-4,6,8,10-12,17H,5,7,9,13-14H2,1-2H3,(H,23,25) |
InChI Key |
XUHNJLOGLJEJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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